3-Methyl-2-(m-tolyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(m-tolyloxy)aniline is an organic compound with the molecular formula C14H15NO. It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a tolyloxy group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(m-tolyloxy)aniline can be achieved through several methods. One common method involves the nucleophilic substitution reaction of 3-methyl-2-nitroaniline with m-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Another method involves the reduction of 3-methyl-2-(m-tolyloxy)nitrobenzene using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The nitration of 3-methyl-2-nitroaniline is carried out using concentrated nitric acid and sulfuric acid, followed by the reduction of the nitro compound using hydrogen gas in the presence of a palladium catalyst.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(m-tolyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are common reducing methods.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) are frequently used in substitution reactions.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated derivatives, nitro derivatives, alkylated derivatives.
Scientific Research Applications
3-Methyl-2-(m-tolyloxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(m-tolyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(p-tolyloxy)aniline
- 3-Methyl-2-(o-tolyloxy)aniline
- 2-Methyl-3-(m-tolyloxy)aniline
Uniqueness
3-Methyl-2-(m-tolyloxy)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This compound’s unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in its analogs.
Properties
IUPAC Name |
3-methyl-2-(3-methylphenoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-7-12(9-10)16-14-11(2)6-4-8-13(14)15/h3-9H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKGTGUKOZWJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=CC=C2N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.